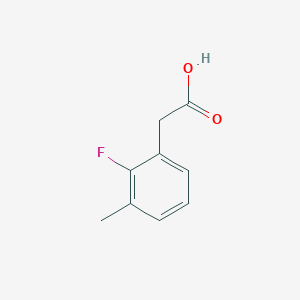

2-(2-Fluoro-3-methylphenyl)acetic acid

Description

Significance of Fluoroaryl Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. rsc.org Fluoroaryl compounds, which are aromatic compounds containing one or more fluorine atoms, are of particular importance. The fluorine atom, despite being the most electronegative element, is relatively small in size, allowing it to serve as a bioisostere for a hydrogen atom. nih.gov This substitution can profoundly alter a molecule's physicochemical and biological properties.

Key effects of fluorination that drive its use in research include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life and bioavailability of a drug candidate. rsc.org

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with biological targets like proteins and enzymes. nih.gov

Physicochemical Properties: The introduction of fluorine can modify a compound's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for a molecule's pharmacokinetic profile. rsc.org

These benefits have led to a significant number of fluorinated compounds becoming successful pharmaceutical drugs and agrochemicals. chemimpex.com Consequently, the synthesis and study of novel fluoroaryl compounds remain a vibrant and critical area of contemporary chemical research.

Overview of Substituted Phenylacetic Acids in Organic Synthesis and Mechanistic Investigations

Phenylacetic acid and its substituted derivatives are a class of compounds widely recognized for their utility as versatile building blocks in organic synthesis. mdpi.com They serve as crucial intermediates in the preparation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Phenylacetic acid-containing molecules have proven effective in a variety of medical treatments. inventivapharma.com

Several synthetic routes are commonly employed to produce substituted phenylacetic acids:

Hydrolysis of Benzyl (B1604629) Cyanides: A traditional and robust method involves the acid- or base-catalyzed hydrolysis of the corresponding benzyl cyanide. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Suzuki coupling, allow for the efficient synthesis of substituted phenylacetic acids. This often involves coupling an aryl boronic acid or ester with an alpha-halo acetate, followed by hydrolysis. nih.govinventivapharma.com

Carbonylation of Benzyl Halides: Another important method is the carbonylation of benzyl halides, which introduces the carboxylic acid moiety. mdpi.com

In mechanistic studies, phenylacetic acids are often used to investigate reaction pathways and structure-activity relationships (SAR). researchgate.net The acidic moiety and the alpha-carbon provide reactive sites for various transformations, while the substituted aromatic ring allows chemists to systematically probe the effects of steric and electronic properties on a molecule's behavior and biological activity. nih.govresearchgate.net For instance, derivatives of this scaffold have been explored as potential anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase (COX). researchgate.netontosight.ai

Research Objectives and Scope for 2-(2-Fluoro-3-methylphenyl)acetic Acid

This compound is a specific isomer within the broader class of fluoroaryl acetic acids. While extensive research has been published on the general class, literature detailing specific applications for this particular molecule is limited. It is primarily categorized and supplied as a synthon or building block for use in drug discovery and chemical research. chembuyersguide.combldpharm.com

Physicochemical Properties

| Property | Value |

| CAS Number | 886762-65-8 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

Data sourced from chemical supplier catalogs. chembuyersguide.combldpharm.com

The primary research objective for a compound like this compound is its use as a specialized intermediate to synthesize more complex target molecules. The specific arrangement of the fluoro and methyl groups on the phenyl ring offers a unique steric and electronic profile that is valuable for structure-activity relationship (SAR) studies.

Research has shown that the precise location of fluorine atoms on an aryl ring can lead to dramatic differences in biological potency. nih.gov A study on anti-cryptosporidial compounds demonstrated that moving a fluorine atom from one position to another on a phenyl ring could alter the half-maximal effective concentration (EC₅₀) by as much as 1000-fold. nih.gov The same study also noted that substitution at the 2-position of the phenyl ring often led to a significant decrease in potency for the specific series of compounds being investigated. nih.gov

Therefore, the research scope for this compound would logically include:

Systematic SAR Exploration: Synthesizing this isomer to be tested as part of a larger library of related compounds to map out the effects of substituent placement. Its activity, or lack thereof, would provide crucial data points for understanding the target's binding pocket.

Probing Steric and Electronic Effects: Investigating how the combination of an ortho-fluoro and a meta-methyl group influences molecular conformation and interaction with biological targets compared to other isomers (e.g., 3-fluoro-2-methyl or 4-fluoro-3-methyl).

Development of Novel Therapeutics: Using it as a starting material for creating novel drug candidates where this specific substitution pattern is hypothesized to confer advantages in potency, selectivity, or metabolic stability.

In essence, the value of this compound in research lies in its potential to help scientists fine-tune the properties of a lead molecule, contributing to the rational design of new and more effective chemical entities.

Properties

IUPAC Name |

2-(2-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHILBAAZZQSBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294239 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-65-8 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics for 2 2 Fluoro 3 Methylphenyl Acetic Acid Transformations

Mechanistic Investigations of Substitution Reactions

The presence of a fluorine atom on the aromatic ring of 2-(2-fluoro-3-methylphenyl)acetic acid introduces unique pathways for substitution reactions. The high electronegativity of fluorine influences the electron density of the phenyl ring, making it susceptible to specific types of nucleophilic attack and elimination-addition sequences.

Nucleophilic Displacement Pathways Involving Fluorine

The direct displacement of the fluorine atom in aryl fluorides typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly relevant for aryl fluorides where the ring is activated by electron-withdrawing groups. In the case of this compound, the carboxylic acid group can influence the electronic properties of the ring.

The SNAr mechanism involves two key steps:

Addition of a Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of fluorine helps to stabilize this intermediate by inductively withdrawing electron density.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a relatively poor leaving group compared to other halogens. However, the first step is typically the rate-determining step, and the strong carbon-fluorine bond energy makes this reaction challenging without sufficient activation of the aromatic ring.

Recent methods for nucleophilic fluorination have also highlighted the use of reagents like Et₃N·3HF, which can act as a fluorine source for the reverse reaction, substituting other leaving groups with fluorine. nih.gov While direct substitution of the fluorine in this compound requires strong nucleophiles and potentially harsh conditions, the underlying SNAr pathway is the accepted mechanistic model for such transformations.

Elimination-Addition Mechanisms (e.g., Benzyne (B1209423) Intermediates)

An alternative pathway for substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This mechanism is favored when a strong base is used and there is a proton on the carbon atom adjacent (ortho) to the halogen.

For this compound, the process would involve:

Deprotonation: A strong base abstracts a proton from the C4 position, which is ortho to the fluorine atom at C2.

Elimination: The resulting carbanion rapidly eliminates the fluoride ion, forming a strained, highly reactive benzyne intermediate (a dehydrobenzene).

Nucleophilic Addition: A nucleophile present in the reaction mixture can then attack either of the two triple-bonded carbons of the benzyne.

Protonation: The resulting aryl anion is subsequently protonated by a proton source (like the solvent or conjugate acid of the base) to yield the final substituted product.

This mechanism can lead to a mixture of products, as the nucleophile can add to two different positions, a phenomenon known as cine-substitution. The specific regioselectivity of the nucleophilic attack is influenced by the electronic effects of the other substituents on the ring.

Photodecarboxylation Mechanism Studies of Fluoroaryl Acetic Acids

Fluoroaryl acetic acids, upon absorption of ultraviolet light, can undergo photodecarboxylation, a process where the carboxylic acid group is eliminated as carbon dioxide. This reaction is of significant interest as it provides a method for generating benzylic intermediates under mild conditions. researchgate.net

Analysis of Benzylic Carbanion Formation and Reactivity

Studies on related phenylacetic acids have shown that photodecarboxylation in aqueous solutions proceeds efficiently through the formation of benzylic carbanions. nih.gov The generally accepted mechanism involves the excitation of the molecule, followed by the cleavage of the C-C bond between the benzyl (B1604629) group and the carboxyl group.

The key steps are:

Photoexcitation: The molecule absorbs a photon, promoting it to an electronically excited state.

Decarboxylation: In the excited state, the molecule undergoes rapid decarboxylation (loss of CO₂), leading to the formation of a 2-fluoro-3-methylbenzyl carbanion.

Protonation: This highly reactive carbanion is quickly protonated by the solvent (typically water), yielding 2-fluoro-3-methyltoluene as the final product.

| Compound Type | Intermediate | Quantum Yield (Φ) | Primary Product | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted phenylacetic acids | Benzylic Carbanion | 0.37 - 0.74 | Trifluoromethyltoluenes | nih.gov |

| Ketoprofen (a benzoylphenylpropionic acid) | Carbanion | Not specified | 3-Ethylbenzophenone | nih.gov |

Role of Excited States in Photochemical Processes

The efficiency and mechanism of photodecarboxylation are intrinsically linked to the nature of the electronic excited states involved. nih.govnih.gov The process begins with the absorption of a photon, which promotes the molecule to an initial, optically allowed "bright" state, often referred to as the Franck-Condon state. uea.ac.uk

Following this initial excitation, the molecule typically undergoes very rapid relaxation (on a femtosecond to picosecond timescale) to a lower-energy, "dark" excited state. uea.ac.uk It is often from this relaxed, lower-energy state that the actual chemical reaction, such as decarboxylation, occurs. osu.edudtic.mil Quenching studies on trifluoromethyl-substituted phenylacetic acids suggest that the reaction likely proceeds from the singlet excited state rather than a triplet state. nih.gov This indicates that intersystem crossing to the triplet manifold is not a major pathway for this particular photoreaction. The energy and structure of these excited states dictate the feasibility and rate of the C-C bond cleavage required for the release of CO₂.

C-H Bond Functionalization and Activation Mechanisms

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. For this compound, C-H bonds on the aromatic ring, the methyl group, and the benzylic position are all potential targets for activation.

Mechanisms for C-H functionalization often rely on transition-metal catalysis. A general catalytic cycle might involve:

C-H Activation: The metal catalyst interacts with a C-H bond, leading to its cleavage. This can occur through various pathways, including oxidative addition, electrophilic substitution (concerted metalation-deprotonation), or σ-bond metathesis.

Functionalization: The resulting organometallic intermediate reacts with a coupling partner, forming a new bond (e.g., C-C, C-N, C-S).

Reductive Elimination/Turnover: The product is released from the metal center, and the catalyst is regenerated to complete the cycle.

For example, palladium-catalyzed C-H functionalization can be used to introduce new functional groups at specific positions on an aromatic ring, often directed by a nearby functional group. acs.org Another approach is visible-light-mediated photoredox catalysis, which can generate radical intermediates from C-H bonds. nih.gov For instance, a hydrogen atom transfer (HAT) catalyst could abstract a hydrogen atom from the benzylic position of this compound to form a benzylic radical, which can then be trapped by other reagents to form new bonds. nih.gov These methods offer pathways to modify the molecule with high selectivity and efficiency.

| Reaction Type | Target C-H Bond | Catalyst System | Key Intermediate | Reference |

|---|---|---|---|---|

| Sulfination/Sulfonylation | Aromatic C-H | Palladium Catalyst | Aryl-Palladium Species | acs.org |

| Carboxylation | Benzylic C-H | Photoredox/Organocatalyst | Benzylic Radical/Carbanion | nih.gov |

| Arylation | Aromatic C-H | Palladium/Rhodium/Iridium | Cyclometalated Species | General Principle |

Palladium-Catalyzed C-H Activation Pathways (e.g., Ambiphilic Metal-Ligand Activation)

Palladium catalysis is a cornerstone of modern C-H functionalization. rsc.org For substrates like this compound, the catalytic cycle generally begins with the coordination of the carboxylic acid directing group to the Pd(II) center. This is followed by the cleavage of an ortho C-H bond to form a cyclometalated palladium intermediate. nih.gov This C-H activation step is often the most critical and can proceed through various pathways.

One of the most accepted mechanisms for such transformations is the Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, facilitated by a base that abstracts the proton. The carboxylate group of the substrate itself can act as an internal base.

The efficiency and rate of this process are significantly enhanced by specialized ligands. Bifunctional ligands, such as mono-N-protected amino acids (MPAAs), have proven effective in accelerating C-H activation reactions of phenylacetic acids. nih.gov These ligands can participate in what is known as Ambiphilic Metal-Ligand Activation (AMLA) . In an AMLA-type mechanism, the ligand not only binds to the metal center but also features a basic or nucleophilic component that actively participates in the C-H bond cleavage by accepting the proton. This bifunctionality lowers the activation energy barrier for the C-H activation step. nih.gov The ligand works in concert with the metal, creating a more favorable transition state for the deprotonation of the aromatic ring.

Following the formation of the palladacycle, the catalytic cycle proceeds through steps such as oxidative addition (in cross-coupling reactions), migratory insertion, or reductive elimination to form the final functionalized product and regenerate the active Pd(II) catalyst. nih.gov

Ruthenium-Catalyzed sp3 Arylation Mechanisms

While palladium is widely used for sp2 C-H activation on the aryl ring of phenylacetic acids, ruthenium catalysts have also been explored, particularly for C-H arylation. nih.govnih.gov The prompt specifies sp3 arylation, which would involve the methylene (B1212753) (-CH2-) group of the acetic acid moiety. However, for aryl carboxylic acids, Ru-catalyzed C-H activation predominantly occurs at the sp2 C-H bond ortho to the directing carboxylate group. nih.govwisc.edu

The generally accepted mechanism for Ru-catalyzed C-H arylation directed by a carboxylic acid involves the following key steps:

Initial Coordination and Cyclometalation: The process begins with the formation of a ruthenium carboxylate complex. This is followed by an intramolecular C-H activation at the ortho-position of the phenyl ring to form a ruthenacycle intermediate. This C-H cleavage is often the turnover-limiting step.

Oxidative Addition or Reaction with Electrophile: The resulting ruthenacycle then reacts with an aryl halide (Ar-X). Stoichiometric studies suggest that this step, which leads to a higher-valent ruthenium species, often requires the presence of an additional ligand, such as a phosphine (B1218219). nih.govwisc.edu

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, which regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that direct catalytic arylation of the sp3 C-H bonds in the acetic acid side chain of this compound is less common and mechanistically more challenging than the functionalization of the sp2 C-H bonds on the aromatic ring.

Kinetic Analyses of C-H Functionalization Reactions (Reaction Order, Rate-Limiting Steps)

Kinetic studies are crucial for understanding the mechanism of C-H functionalization and for optimizing reaction conditions. For many transition-metal-catalyzed C-H activation reactions involving phenylacetic acid derivatives, the cleavage of the C-H bond is identified as the rate-limiting step. nih.gov

Key findings from kinetic analyses often include:

Reaction Order: The reaction rate's dependence on the concentration of each reactant (the substrate, catalyst, coupling partner, and any additives) is determined. This helps to identify which species are involved in the rate-determining step.

Kinetic Isotope Effect (KIE): A primary KIE (kH/kD > 1) is often observed when the C-H bond is replaced with a C-D (deuterium) bond. A significant KIE value provides strong evidence that the C-H bond is being broken in the rate-limiting step of the reaction. For example, in related photoredox-catalyzed reactions, changes in KIE values upon the addition of co-catalysts have been used to show a shift in the rate-determining step. nih.gov

Activation Parameters: By studying the reaction rate at different temperatures, thermodynamic parameters such as activation enthalpy (ΔH‡) and entropy (ΔS‡) can be calculated, offering deeper insight into the transition state of the rate-limiting step.

| Parameter | Typical Observation | Mechanistic Implication |

| Reaction Order | First-order in substrate and catalyst | Both substrate and catalyst are involved in the rate-determining step. |

| Kinetic Isotope Effect (KIE) | kH/kD > 2 | C-H bond cleavage is part of the rate-limiting step. nih.gov |

| Ligand Effect | Rate acceleration with specific ligands (e.g., MPAAs) | The ligand is involved in stabilizing the transition state of the C-H activation step. nih.gov |

| Base Effect | Rate dependence on base concentration/strength | The base participates in the proton abstraction during the C-H activation step (e.g., CMD mechanism). |

Influence of Fluoro and Methyl Substituents on Reaction Mechanisms

The electronic and steric properties of the fluoro and methyl substituents on the phenyl ring of this compound exert a significant influence on the regioselectivity, rate, and mechanism of C-H functionalization reactions.

The fluoro substituent at the 2-position (ortho to the acetic acid group) plays a critical electronic role. This is often referred to as the "ortho-fluorine effect." rsc.org

Thermodynamic Preference: Computational and experimental studies have shown that C-H activation often occurs preferentially at the position ortho to a fluorine substituent. rsc.orgresearchgate.net This is attributed to the fluorine atom's ability to increase the bond energy between the metal and the carbon in the resulting metallacycle intermediate, making the C-H activation step more thermodynamically favorable. researchgate.net

Regioselectivity: The strong directing effect of the fluorine atom enhances the inherent directing ability of the carboxylic acid group, strongly favoring C-H activation at the 6-position of the phenyl ring.

Acidity: The electron-withdrawing nature of fluorine increases the acidity of the ortho C-H proton, potentially facilitating its abstraction during the C-H activation step.

The methyl substituent at the 3-position is primarily an electron-donating group and also introduces steric bulk.

Electronic Effect: As an electron-donating group, the methyl substituent increases the electron density of the aromatic ring, which can enhance the rate of reactions that involve electrophilic attack by the metal catalyst. However, this effect is generally less pronounced than the directing effect of the ortho-fluoro group.

Steric Hindrance: The methyl group at the 3-position provides steric hindrance around the C-H bond at the 4-position. This steric clash disfavors the approach of the bulky metal-catalyst complex to the C4-H bond, further reinforcing the regioselectivity for C-H activation at the sterically more accessible 6-position. The substitution pattern is a known factor that can impact the efficiency of such reactions. nih.govresearchgate.net

Together, the ortho-fluoro and meta-methyl groups work synergistically. The fluoro group electronically activates the C6-H bond for metalation, while the methyl group sterically disfavors activation at the C4-H bond. This combination leads to a high degree of regiocontrol, making the C-H bond at the 6-position the primary site for functionalization.

Computational Chemistry and Theoretical Investigations of 2 2 Fluoro 3 Methylphenyl Acetic Acid

Quantum Chemical Modeling of Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely employed computational method for predicting the optimized geometry of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. Through an iterative process, DFT calculations seek to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For 2-(2-Fluoro-3-methylphenyl)acetic acid, DFT calculations would be instrumental in determining the precise spatial arrangement of the fluoro, methyl, and acetic acid substituents on the phenyl ring, as well as the conformational orientation of the carboxylic acid group.

Basis Set Selection and Functional Comparison in DFT Studies (e.g., B3LYP, HSEH1PBE)

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. Functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and HSEH1PBE, are mathematical approximations that describe the exchange-correlation energy of the electrons. Basis sets, on the other hand, are sets of mathematical functions used to represent the atomic orbitals.

The selection of an appropriate combination of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost. The HSEH1PBE functional is a screened-exchange hybrid functional that can be more accurate for certain properties. The choice of basis set, such as the 6-311++G(d,p) basis set, determines the flexibility and accuracy of the description of the electron distribution around the atoms. Comparative studies using different functionals and basis sets are often performed to assess the reliability of the calculated properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and chemical properties. Computational methods provide valuable tools for analyzing the distribution of electrons within a molecule and identifying regions that are susceptible to chemical attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are susceptible to electrophilic attack. Blue-colored regions indicate areas of positive electrostatic potential, which are associated with atomic nuclei and are prone to nucleophilic attack. An MEP map of this compound would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity)

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) describes the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are valuable for predicting the regioselectivity of chemical reactions.

Interactive Data Table: Global Reactivity Descriptors (Hypothetical)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Acidity and Substituent Effects on the Acetic Acid Moiety

The acidity of a carboxylic acid is a fundamental property influenced by the electronic and structural features of its molecular framework. In the case of this compound, the interplay of the fluoro and methyl substituents on the phenyl ring, in conjunction with the acetic acid side chain, dictates its proton-donating ability. Computational chemistry provides powerful tools to dissect these influences.

Gas-Phase Acidity Determinations

Theoretical calculations are instrumental in determining the intrinsic acidity of a molecule in the gas phase, devoid of solvent interactions. This is typically achieved by calculating the Gibbs free energy change (ΔGacid) for the deprotonation reaction:

HA → H⁺ + A⁻

Computational pKa Predictions in Solution

Predicting the pKa of a molecule in solution is a more complex computational challenge due to the necessity of accurately modeling solvation effects. Various theoretical models, such as those combining quantum mechanical calculations with continuum solvation models (e.g., COSMO or SMD), are utilized for this purpose. peerj.com These methods calculate the free energy of dissociation in a solvent, which can then be related to the pKa.

For this compound, a hypothetical computational workflow to predict its pKa would involve:

Geometry optimization of both the protonated (acid) and deprotonated (conjugate base) species in the gas phase and in solution.

Calculation of the Gibbs free energies of both species in solution.

Determination of the free energy of dissociation and subsequent calculation of the pKa.

The accuracy of such predictions is highly dependent on the level of theory and the solvation model employed.

Quantitative Analysis of Inductive, Resonance, and Steric Effects

The substituents on the phenyl ring of this compound exert distinct electronic and steric influences:

Inductive Effects (σI): The fluorine atom at the ortho position is strongly electron-withdrawing through the sigma bonds (a -I effect), which stabilizes the carboxylate anion and thus increases acidity. The methyl group at the meta position has a weak electron-donating inductive effect (+I).

Resonance Effects (σR): The fluorine atom can also exert an electron-donating resonance effect (+R) due to its lone pairs. However, for halogens, the inductive effect typically dominates. The methyl group has a weak +R effect via hyperconjugation.

Steric Effects: The ortho-fluoro substituent can cause steric hindrance, potentially forcing the carboxylic acid group out of the plane of the phenyl ring. This can disrupt conjugation and influence the electronic communication between the ring and the acidic moiety.

A quantitative separation of these effects can be achieved through advanced computational analyses, such as Natural Bond Orbital (NBO) analysis, which can provide insights into charge distribution and orbital interactions.

Application of Linear Free Energy Relationships (e.g., Extended Yukawa-Tsuno Equation)

Linear Free Energy Relationships (LFERs), such as the Hammett equation and its extensions, provide a framework for quantifying the effect of substituents on reaction rates and equilibria. The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects. wikipedia.org It is expressed as:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

where:

k and k₀ are the rate or equilibrium constants for the substituted and unsubstituted compounds, respectively.

ρ is the reaction constant.

σ, σ⁺ are substituent constants.

r is a parameter that reflects the extent of resonance contribution. wikipedia.org

To apply this equation to a series of substituted phenylacetic acids, including this compound, one would need experimental pKa data for the entire series. A plot of log(K/K₀) against the appropriate substituent constants would allow for the determination of ρ and r, providing a quantitative measure of the electronic demands of the carboxylic acid dissociation.

Vibrational and Spectroscopic Property Predictions

Computational methods are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. These simulations provide a theoretical basis for interpreting experimental spectra and can aid in the structural elucidation of compounds.

Theoretical Infrared (IR) and Raman Spectra Simulation

The simulation of IR and Raman spectra is typically performed using quantum chemical calculations, often at the Density Functional Theory (DFT) level. nih.gov The process involves:

Optimizing the molecular geometry to find the lowest energy conformation.

Calculating the harmonic vibrational frequencies and their corresponding intensities.

For this compound, the simulated spectra would be expected to show characteristic vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3500-2500 | Broad band characteristic of a carboxylic acid dimer. |

| C=O Stretch | 1750-1680 | Strong absorption in the IR, corresponding to the carbonyl group. |

| C-O Stretch | 1300-1200 | Stretching of the carbon-oxygen single bond. |

| C-F Stretch | 1200-1000 | Strong absorption due to the carbon-fluorine bond. |

| Phenyl Ring Modes | 1600-1450 | C=C stretching vibrations within the aromatic ring. |

This is an interactive data table. The values represent typical ranges and would be precisely calculated in a computational simulation.

The comparison of a theoretically calculated spectrum with an experimentally obtained one allows for a detailed assignment of the observed vibrational bands to specific molecular motions. researchgate.net Such an analysis can confirm the molecular structure and provide insights into intermolecular interactions, such as the hydrogen bonding that forms carboxylic acid dimers in the solid state. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structural elucidation and for verifying experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the NMR chemical shifts of molecules with a high degree of accuracy. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_ref - σ_calc.

For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods (like B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)), would predict the ¹H and ¹³C chemical shifts. researchgate.netmdpi.com These predictions are crucial for assigning the signals in the experimental spectrum, especially for the aromatic protons and carbons where the fluorine and methyl substituents induce complex splitting patterns and electronic effects.

¹H NMR: Calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group (-COOH).

¹³C NMR: The method would provide theoretical shifts for each of the nine distinct carbon atoms, including the aromatic carbons, the methylene carbon, the methyl carbon, and the carboxyl carbon.

The accuracy of these predictions allows for a direct comparison with experimental data, aiding in the confirmation of the molecular structure. conicet.gov.ar

Table 1: Illustrative Example of Predicted ¹³C NMR Chemical Shifts for a Substituted Phenylacetic Acid Derivative using the GIAO Method.

| Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | 175.8 |

| Aromatic C-1 (ipso-CH₂) | 134.5 |

| Aromatic C-2 | 130.2 |

| Aromatic C-3 | 129.0 |

| Aromatic C-4 | 127.8 |

| Aromatic C-5 | 129.5 |

| Aromatic C-6 | 131.1 |

| Methylene (-CH₂) | 41.3 |

| Methyl (-CH₃) | 19.7 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic carboxylic acids, to demonstrate the output of GIAO calculations.

Prediction of UV-Vis Spectra

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a computational method that calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov The results of these calculations are used to generate a theoretical Ultraviolet-Visible (UV-Vis) spectrum, which plots absorption intensity (represented by oscillator strength, f) against wavelength (λ).

For this compound, TD-DFT calculations would identify the key electronic transitions, typically π→π* transitions within the aromatic ring. nih.gov The calculations would provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength for the most significant transitions. soton.ac.uk These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can influence the position of absorption bands. nih.govsoton.ac.uk

Table 2: Illustrative Example of Predicted UV-Vis Spectral Data for a Fluoro-Aromatic Carboxylic Acid using TD-DFT.

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 230 | 0.42 | HOMO-1 → LUMO (π→π) |

Note: This table contains representative data to illustrate the typical output of a TD-DFT calculation for a molecule similar in structure to this compound.

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.

Key features mapped on the Hirshfeld surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.

Shape Index and Curvedness: These properties reveal the shape of the molecular surface, helping to identify π-π stacking interactions, which are common in aromatic systems. iucr.org

The information from the 3D Hirshfeld surface is summarized in a 2D fingerprint plot. iucr.orgmdpi.com This plot provides a quantitative summary of all intermolecular contacts, showing the percentage contribution of each type of interaction to the total crystal packing. nih.gov For this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, indicative of van der Waals forces and hydrogen bonding. The presence of the fluorine atom would also lead to F···H contacts.

Table 3: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Phenylacetic Acid Derivative.

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| O···H / H···O | 22.1 |

| F···H / H···F | 4.2 |

| C···C | 1.8 |

| Other | 1.4 |

Note: This table shows exemplary data reflecting a typical distribution of intermolecular contacts for a similar fluorinated aromatic carboxylic acid, as determined by Hirshfeld analysis.

Weak and Non-Bonded Interaction Analysis (e.g., Reduced Density Gradient)

The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions in real space. mdpi.com It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be identified:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as sharp spikes in the negative region of the plot, typically colored blue or green in the 3D visualization.

Weak van der Waals Interactions: Appear as broad regions around zero, often colored green.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the positive region, typically colored red.

Advanced Spectroscopic and Structural Characterization of 2 2 Fluoro 3 Methylphenyl Acetic Acid and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry. However, a search of crystallographic databases reveals no publicly available crystal structure for 2-(2-Fluoro-3-methylphenyl)acetic acid.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would provide a comprehensive dataset of its internal geometric parameters. This would include precise measurements of all bond lengths (e.g., C-C, C-O, C-F, C-H), bond angles (e.g., O-C-O of the carboxylic acid, C-C-F of the aromatic ring), and dihedral angles, which describe the rotation around single bonds. This data is fundamental for understanding the molecule's electronic structure and steric interactions.

Analysis of Molecular Conformation and Planarity

The dihedral angles obtained from crystallographic data are crucial for defining the molecule's preferred conformation in the solid state. Key conformational features for this compound would include the rotational orientation of the acetic acid side chain relative to the phenyl ring. Analysis would also confirm the planarity of the benzene (B151609) ring and determine the extent to which the substituents (fluorine, methyl, and acetic acid groups) deviate from this plane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei. While NMR is a standard characterization technique, specific, peer-reviewed spectral data for this compound is not readily found in the scientific literature.

¹H NMR and ¹³C NMR for Structural Assignment

¹H (proton) and ¹³C NMR are standard methods used to confirm the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the methyl (-CH₃) protons, and the acidic proton (-COOH). The chemical shifts, integration (proton count), and coupling patterns (spin-spin splitting) would confirm the substitution pattern on the phenyl ring.

¹³C NMR: A carbon-13 NMR spectrum would show a unique signal for each chemically distinct carbon atom. For this compound, this would include signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the fluorine and methyl substituents.

¹⁹F NMR for Probing Fluorine Environments and Reaction Kinetics

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, changes in this chemical shift can be monitored over time to study reaction kinetics involving the fluorine atom or transformations elsewhere in the molecule that influence its environment.

In situ NMR for Reaction Monitoring

In situ NMR involves performing a chemical reaction directly inside an NMR spectrometer, allowing for real-time monitoring of the reaction progress. This powerful technique can be used to identify and characterize transient intermediates, determine reaction rates, and optimize reaction conditions by observing the disappearance of starting material signals and the appearance of product signals simultaneously. There are currently no published studies applying in situ NMR to monitor the synthesis or reactions of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Mechanistic Insights

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing characteristic peaks for different functional groups. For this compound, the FT-IR spectrum is expected to be dominated by the vibrations of the carboxylic acid group, the substituted benzene ring, and the C-F bond.

The analysis of the FT-IR spectrum of this compound can be approached by considering the characteristic absorption regions for its constituent parts. The carboxylic acid functional group gives rise to several distinct and strong absorptions. A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org The position of this peak can be influenced by electronic effects of the substituted phenyl ring. Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. libretexts.orglibretexts.org

The aromatic ring of this compound will also exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz In-ring C-C stretching vibrations are expected to produce bands in the 1600-1450 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring influences the pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can provide further structural information. libretexts.org

The presence of the fluorine atom introduces a C-F stretching vibration, which is typically observed as a strong band in the 1400-1000 cm⁻¹ region. The exact position of this band can vary depending on the aromatic environment. The methyl group attached to the phenyl ring will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1470-1350 cm⁻¹ range. libretexts.org

A detailed assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong | Carboxylic Acid |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2950 - 2850 | Medium | Methyl, Methylene |

| C=O Stretch | 1760 - 1690 | Strong | Carboxylic Acid |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Phenyl Ring |

| C-H Bend (CH₃, CH₂) | 1470 - 1350 | Medium | Methyl, Methylene |

| O-H Bend | 1440 - 1395 | Medium | Carboxylic Acid |

| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid |

| C-F Stretch | 1400 - 1000 | Strong | Fluoro-Aromatic |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Phenyl Ring |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the aromatic C=C ring stretching vibrations are expected to be particularly strong in the Raman spectrum, appearing in the 1600-1585 cm⁻¹ region. libretexts.org The symmetric vibrations of the substituted benzene ring will also be prominent. The C=O stretching vibration of the carboxylic acid, while strong in the FT-IR, will likely be weaker in the Raman spectrum. researchgate.net The C-F stretching vibration is also expected to be Raman active.

The Raman spectrum can provide valuable insights into the skeletal vibrations of the molecule, including the C-C stretching of the acetic acid side chain and the deformations of the phenyl ring. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a more definitive structural elucidation. upi.edu

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2950 - 2850 | Strong | Methyl, Methylene |

| C=O Stretch | 1700 - 1650 | Weak-Medium | Carboxylic Acid |

| Aromatic C=C Stretch | 1600 - 1585 | Strong | Phenyl Ring |

| C-H Bend (CH₃, CH₂) | 1470 - 1350 | Medium | Methyl, Methylene |

| C-F Stretch | 1400 - 1000 | Medium | Fluoro-Aromatic |

| Ring Breathing Modes | ~1000 | Strong | Phenyl Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

For this compound (C₉H₉FO₂), the molecular weight is approximately 168.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 168.

The fragmentation of the molecular ion is guided by the stability of the resulting cations and neutral fragments. For carboxylic acids, a common fragmentation pathway is the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org Therefore, peaks at m/z 151 (M-17) and m/z 123 (M-45) may be observed.

Another significant fragmentation pathway for phenylacetic acids involves the cleavage of the bond between the phenyl ring and the acetic acid side chain. This can lead to the formation of a tropylium-like ion or a substituted benzyl (B1604629) cation. The base peak in the mass spectrum of phenylacetic acid itself is often at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). chegg.com For this compound, the corresponding fragment would be the 2-fluoro-3-methylbenzyl cation or a rearranged tropylium-like ion, which would have an m/z of 123 (C₈H₈F⁺). This peak is likely to be prominent.

Further fragmentation of this ion could involve the loss of a hydrogen fluoride (B91410) molecule (HF, mass 20), leading to a peak at m/z 103. The presence of the fluorine atom on the aromatic ring can influence the fragmentation pathways, and ions containing fluorine will have characteristic isotopic patterns if other halogens were present.

A summary of the predicted key fragment ions for this compound is provided in the table below.

| m/z | Predicted Fragment Ion Structure | Corresponding Neutral Loss |

| 168 | [C₉H₉FO₂]⁺• (Molecular Ion) | - |

| 151 | [C₉H₈FO]⁺ | •OH |

| 123 | [C₈H₈F]⁺ (2-fluoro-3-methylbenzyl cation or tropylium-like ion) | •COOH |

| 103 | [C₈H₇]⁺ | HF from m/z 123 |

| 95 | [C₆H₄F]⁺ | CO from m/z 123 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm substituent positions. Fluorine’s electronegativity deshields adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic H).

- X-ray Crystallography : Resolves molecular geometry. For example, the dihedral angle between the acetic acid group and aromatic ring is ~78° in analogous brominated compounds .

- LC-MS/MS : Quantifies purity (>98%) and detects trace impurities (e.g., methyl ester byproducts) using MRM transitions .

How can contradictions in NMR data due to fluorine’s magnetic anisotropy be resolved?

Advanced Research Focus

Fluorine’s strong spin-spin coupling () complicates H NMR splitting patterns. Use -NMR to directly observe fluorine environments (δ -110 to -120 ppm for aryl-F). For ambiguous signals, 2D NMR (COSY, HSQC) decouples overlapping peaks. DEPT-135 experiments differentiate CH₂ and CH₃ groups in the acetic acid moiety .

What safety protocols are essential for handling fluorinated phenylacetic acids?

Q. Basic Research Focus

- Storage : Inert atmosphere (N₂), amber glass vials at 4°C to prevent photodegradation.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- First Aid : For skin contact, wash with 10% NaHCO₃ solution; inhalation requires immediate fresh air exposure .

How does fluorine substitution influence hydrogen bonding and crystal packing?

Advanced Research Focus

Fluorine’s electronegativity enhances hydrogen bond acceptor strength. In analogous brominated compounds, centrosymmetric dimers form via R₂²(8) motifs (O–H···O bonds, ~1.8 Å). Fluorine’s smaller van der Waals radius increases crystal density, as seen in unit cell parameters (e.g., monoclinic P2₁/c, β ≈ 93.6°) .

What strategies detect trace impurities (e.g., regioisomers) in fluorinated phenylacetic acids?

Q. Advanced Research Focus

- Chiral HPLC : Polysaccharide columns (Chiralpak® IA) resolve enantiomers using hexane/isopropanol gradients.

- Isotopic Labeling : -labeling in acetic acid tracks hydrolysis byproducts via high-resolution MS.

- Spike Recovery Tests : Add known impurities (e.g., 2-fluoro-4-methyl isomer) to validate method sensitivity (LOQ < 0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.